molecular formula C15H16FN5O B14136282 N-(3-Fluoro-benzylidene)-N'-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine

N-(3-Fluoro-benzylidene)-N'-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine

Cat. No.: B14136282
M. Wt: 301.32 g/mol
InChI Key: NDAPSSVOIVJURB-VXLYETTFSA-N
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Description

“N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” is a synthetic organic compound that features a combination of fluorobenzylidene, morpholinyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” typically involves the condensation of 3-fluorobenzaldehyde with 6-morpholin-4-yl-pyrimidin-4-yl-hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, affecting the functional groups present.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzylidene oxides, while reduction could produce fluorobenzylidene hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and applications in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interaction with biological targets could provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” could be explored for drug development, particularly for its potential to interact with specific enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
  • N-(3-Methyl-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
  • N-(3-Nitro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine

Uniqueness

The uniqueness of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in various applications.

Properties

Molecular Formula

C15H16FN5O

Molecular Weight

301.32 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C15H16FN5O/c16-13-3-1-2-12(8-13)10-19-20-14-9-15(18-11-17-14)21-4-6-22-7-5-21/h1-3,8-11H,4-7H2,(H,17,18,20)/b19-10+

InChI Key

NDAPSSVOIVJURB-VXLYETTFSA-N

Isomeric SMILES

C1COCCN1C2=NC=NC(=C2)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NN=CC3=CC(=CC=C3)F

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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